molecular formula C8H11NO4S2 B1671612 Erdosteine CAS No. 84611-23-4

Erdosteine

Katalognummer: B1671612
CAS-Nummer: 84611-23-4
Molekulargewicht: 249.3 g/mol
InChI-Schlüssel: QGFORSXNKQLDNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Chronic Obstructive Pulmonary Disease (COPD)

Erdosteine has been extensively studied for its role in managing COPD. The RESTORE study demonstrated that this compound significantly reduces the frequency of acute exacerbations of COPD, shortens their duration, and lowers hospitalization rates . Its efficacy is not influenced by the concurrent use of inhaled corticosteroids, suggesting it can be used effectively across different treatment regimens .

Key Findings:

  • Reduces acute exacerbations of COPD.
  • Shortens exacerbation duration.
  • Decreases hospitalization risk.

Bronchiectasis

Recent trials have explored the use of this compound in patients with bronchiectasis. The BETTER trial indicated that this compound is well-tolerated and may help reduce acute exacerbations in this population . Its properties as a mucoactive agent enhance mucus clearance, which is critical in managing bronchiectasis.

Key Properties:

  • Mucoactive agent enhancing mucus clearance.
  • Antioxidant and anti-inflammatory effects.
  • Bacterial antiadherence properties.

Pulmonary Fibrosis

Experimental studies suggest that this compound may have protective effects against lung fibrosis induced by bleomycin in animal models. It appears to inhibit neutrophil accumulation and lipid peroxidation, indicating potential as a therapeutic option for idiopathic pulmonary fibrosis .

Potential Mechanisms:

  • Repression of inflammatory responses.
  • Maintenance of antioxidant levels.

Case Studies and Research Findings

Study Focus Findings
RESTORE StudyCOPDSignificant reduction in acute exacerbations and hospitalization rates .
BETTER TrialBronchiectasisWell-tolerated; potential to reduce exacerbations .
Experimental StudyPulmonary FibrosisPrevents bleomycin-induced lung fibrosis; inhibits inflammation .
Clinical Trial (Children)Acute Respiratory InfectionsSafe for short-term use; effective in children over one year old .
Occupational COPD StudyCOPD in Occupational SettingsDemonstrated therapeutic efficacy in patients exposed to harmful substances .

Biochemische Analyse

Biochemical Properties

Erdosteine contains two functional sulfhydryl groups that are released following first-pass metabolism, converting this compound into its pharmacologically active metabolite Met I . This metabolite exhibits both mucolytic activity and scavenging activity against free radicals .

Cellular Effects

This compound exerts its role as an antioxidant and anti-inflammatory agent through the free sulfhydryl groups of its active metabolite Met I . This metabolite has a direct scavenging effect, particularly on reactive oxygen species (ROS), and can bind free radicals, preventing tissue damage . This compound also increases the availability of endogenous antioxidants, such as glutathione, in plasma and bronco-alveolar lavage .

Molecular Mechanism

This compound’s mechanism of action is related to its antioxidant and anti-inflammatory properties. The free sulfhydryl groups of its active metabolite Met I have a direct scavenging effect on reactive oxygen species (ROS), and they can bind free radicals, preventing tissue damage .

Metabolic Pathways

This compound undergoes hepatic first-pass metabolism in the liver, where it is converted into its active metabolite Met I . This metabolite is responsible for this compound’s mucolytic and free radical scavenging activities .

Transport and Distribution

After oral administration, this compound is rapidly absorbed in the gastrointestinal tract and transformed through a first-pass metabolism to the biologically active metabolite Met I . In animal models, this compound was distributed mainly to kidneys, bone, spinal cord, and liver .

Subcellular Localization

Given its rapid absorption in the gastrointestinal tract and its distribution to various organs in animal models, it can be inferred that this compound and its metabolites may be present in various subcellular compartments .

Biologische Aktivität

Erdosteine is a thiol-based compound primarily known for its mucolytic properties, but recent research has unveiled a broader spectrum of biological activities, including antioxidant, anti-inflammatory, and antibacterial effects. This article delves into the multifaceted biological activities of this compound, supported by various studies and clinical trials.

1. Mucolytic Activity

This compound's mucolytic action has been extensively documented. It enhances mucociliary transport and reduces sputum viscosity, which is crucial for patients with chronic respiratory diseases. A study demonstrated that this compound at a dose of 600 mg/kg significantly improved mucociliary transport in quails compared to lower doses .

2. Antioxidant Properties

This compound exhibits potent antioxidant effects through its active metabolite, Metabolite I (Met 1). Research indicates that Met 1 effectively scavenges reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl), demonstrating an affinity comparable to glutathione (GSH) .

Table 1: Antioxidant Activity Comparison

CompoundScavenging Effect on H₂O₂Scavenging Effect on HOClAffinity to GSH (%)
This compoundModerateHigh80
NACLowModerate70

3. Anti-inflammatory Effects

This compound has shown significant anti-inflammatory properties. It inhibits the activation of nuclear factor-κB (NF-κB) in macrophages and reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) . In animal models, this compound has been reported to decrease neutrophil influx in lung injury models induced by lipopolysaccharide (LPS) .

4. Antibacterial Activity

Recent studies have highlighted this compound's role in enhancing antibiotic efficacy against bacterial biofilms. This compound facilitates antibiotic penetration and disrupts the extracellular matrix of biofilms formed by bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies revealed that combining this compound with antibiotics significantly improved their effectiveness against biofilms .

Table 2: Efficacy of this compound with Antibiotics Against Biofilms

AntibioticBiofilm AgeEfficacy with this compound
Vancomycin6 hoursEnhanced
Linezolid6 hoursEnhanced
Amoxicillin/Clavulanate24 hoursSignificant improvement

5. Clinical Studies and Findings

Several clinical trials have evaluated the efficacy and safety of this compound in chronic bronchitis and chronic obstructive pulmonary disease (COPD):

  • RESTORE Study : Showed a 19.4% reduction in acute exacerbations of COPD with this compound treatment compared to placebo .
  • Meta-analysis : Analyzed data from over 1000 patients, revealing significant improvements in cough frequency and overall symptom scores with this compound compared to other treatments .

Table 3: Summary of Key Clinical Trials on this compound

StudyPopulationKey Findings
Aubier et al., 1999Chronic BronchitisReduced cough severity and frequency
Dal Negro et al., 2017COPD Stage II & IIIReduction in exacerbation rate by 19.4%
Fioretti & Bandera, 2017Chronic BronchitisDecreased days absent from work due to exacerbations

6. Future Directions

Current research is exploring the potential of this compound in treating biofilm-related infections and its cost-effectiveness in managing chronic respiratory diseases. Upcoming trials aim to assess its long-term benefits in patients with bronchiectasis and other chronic conditions .

Eigenschaften

IUPAC Name

2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFORSXNKQLDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048735
Record name Erdosteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Erdosteine, is an orally administered mucolytic agent. It is classified as a thiol derivative and produced for the management of symptoms caused by chronic obstructive bronchitis. Erdosteine contains sulfhydryl groups which are released after hepatic first-pass metabolism in the liver. Its active metabolites (3 in number) exert both mucolytic activity and scavenging activity against free radicals. Erdosteine acts to regulate the production of mucus in the airway and regulates its viscosity while enhancing mucociliary transport. This leads to an increase in expectoration. Erdosteine shows inhibition against the effects of free radicals from cigarette smoke. Clinical studies in patients with chronic obstructive lung disease (COPD) have shown that this drug is generally safe and well tolerated. Erdosteine 300mg twice daily reduced cough (both frequency and severity) and sputum viscosity more quickly and more effectively than placebo and reduced the adhesivity of sputum more effectively than ambroxol 30mg twice daily. Co-administration of erdosteine and amoxicillin in patients with acute infective exacerbation of chronic bronchitis resulted in higher concentrations of the antibiotic in the sputum, leading to earlier and more pronounced amelioration of clinical symptoms compared with placebo. Erdosteine is associated with a low incidence of adverse events, most of which are gastrointestinal and generally mild.
Record name Erdosteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05057
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

84611-23-4, 105426-14-0
Record name Erdosteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84611-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erdosteine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084611234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erdosteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105426140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erdosteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05057
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Erdosteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERDOSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76J0853EKA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erdosteine
Reactant of Route 2
Reactant of Route 2
Erdosteine
Reactant of Route 3
Reactant of Route 3
Erdosteine
Reactant of Route 4
Reactant of Route 4
Erdosteine
Reactant of Route 5
Erdosteine
Reactant of Route 6
Reactant of Route 6
Erdosteine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.